Irigenin

Catalog No.
S628619
CAS No.
548-76-5
M.F
C18H16O8
M. Wt
360.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Irigenin

CAS Number

548-76-5

Product Name

Irigenin

IUPAC Name

5,7-dihydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxychromen-4-one

Molecular Formula

C18H16O8

Molecular Weight

360.3 g/mol

InChI

InChI=1S/C18H16O8/c1-23-13-5-8(4-10(19)17(13)24-2)9-7-26-12-6-11(20)18(25-3)16(22)14(12)15(9)21/h4-7,19-20,22H,1-3H3

InChI Key

TUGWPJJTQNLKCL-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)O)C2=COC3=CC(=C(C(=C3C2=O)O)OC)O

Synonyms

irigenin

Canonical SMILES

COC1=CC(=CC(=C1OC)O)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O

Anti-cancer Properties

Irigenin has demonstrated promising anti-cancer effects in various studies. Research suggests its ability to:

  • Inhibit proliferation and metastasis: Irigenin has been shown to suppress the growth and spread of cancer cells in studies involving lung, prostate, breast, and endometrial cancers []. It achieves this by targeting specific pathways involved in cancer progression, such as the Epithelial-Mesenchymal Transition (EMT) process [].
  • Target specific enzymes: Irigenin exhibits selective inhibitory activity against the enzyme Inosine Monophosphate Dehydrogenase (IMPDH) in Helicobacter pylori, a bacterium associated with gastric ulcers. This selectivity makes it a potential candidate for developing novel anti-bacterial treatments [].

Anti-inflammatory and Antioxidant Activities

Irigenin possesses anti-inflammatory and antioxidant properties, making it potentially beneficial for various conditions characterized by chronic inflammation and oxidative stress. Studies suggest its ability to:

  • Reduce inflammation: Irigenin has been shown to modulate the production of inflammatory mediators like prostaglandin E2 and nitric oxide in immune cells, potentially offering therapeutic benefits in inflammatory diseases [].
  • Protect against oxidative stress: Irigenin exhibits antioxidant properties, scavenging free radicals and protecting cells from oxidative damage, which plays a role in various diseases like cardiovascular diseases and neurodegenerative disorders [].

Other Potential Applications

Research is ongoing to explore other potential applications of Irigenin, including:

  • Neuroprotective effects: Irigenin's antioxidant and anti-inflammatory properties may offer neuroprotection against neurodegenerative diseases like Alzheimer's disease and Parkinson's disease [].
  • Cardioprotective effects: Studies suggest Irigenin's potential in mitigating heart damage caused by certain medications and protecting against cardiovascular diseases [].

Irigenin is a naturally occurring hydroxyisoflavone, classified as an O-methylated isoflavone. Its chemical structure is characterized by hydroxy groups at positions 5, 7, and 3', and methoxy groups at positions 6, 4', and 5' on the isoflavone backbone, with the molecular formula C18H16O8C_{18}H_{16}O_8 . Irigenin can be isolated from various plant species, notably from the rhizomes of Belamcanda chinensis (also known as leopard lily) and Iris confusa . This compound has garnered attention for its diverse biological activities and potential therapeutic applications.

The mechanism of action of Irigenin depends on the specific biological effect being studied. Here are two potential mechanisms:

  • Anti-cancer activity: Irigenin might hinder cancer cell metastasis by blocking specific integrin binding sites. Integrins are cell adhesion molecules that play a role in cancer cell migration and invasion.
  • Anti-bacterial activity: Irigenin may inhibit the growth of Helicobacter pylori, a bacterium associated with peptic ulcers, by targeting a specific enzyme (HpIMPDH) crucial for its survival.
Typical of flavonoids and isoflavonoids. It can react with superoxide anions, lipid peroxides, and hydroxyl radicals, which contributes to its antioxidant properties . Additionally, it has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide-induced inflammation models . These reactions are significant as they underline irigenin's potential in managing oxidative stress-related conditions.

Irigenin exhibits a range of biological activities:

  • Antimicrobial Activity: It has demonstrated significant inhibitory effects against Helicobacter pylori, with a minimum inhibitory concentration (MIC) as low as 3.90 µg/mL .
  • Anti-inflammatory Effects: Irigenin inhibits lipopolysaccharide-induced production of NO and PGE2, indicating its role in reducing inflammation .
  • Protective Effects: Studies have shown that irigenin provides protective effects against UVB-induced ocular damage, reducing histological alterations in ocular tissues .

These activities suggest that irigenin may have therapeutic potential in treating various inflammatory and infectious diseases.

The synthesis of irigenin can be achieved through several methods. One common approach involves the ethoxalylation process, which is used to synthesize isoflavones . This method typically includes the following steps:

  • Starting Materials: The synthesis begins with simple phenolic compounds.
  • Reactions: The compounds undergo a series of reactions involving ethoxalylation to form the isoflavone structure.
  • Purification: The final product is purified using chromatographic techniques to isolate irigenin from other by-products.

The specific details of these synthetic pathways can vary depending on the desired yield and purity of the final product.

Research into the interactions of irigenin with other compounds is ongoing. Notably, studies have indicated that irigenin can enhance the efficacy of certain anti-inflammatory agents when used in combination . Additionally, its interaction with cellular signaling pathways involved in inflammation suggests that it may modulate these pathways to exert its biological effects.

Irigenin shares structural similarities with several other flavonoids and isoflavonoids. Here are some comparable compounds:

CompoundStructure CharacteristicsUnique Properties
TectoridinIsoflavone with different hydroxyl/methoxy substitutionsExhibits lower antimicrobial activity than irigenin
OrientinFlavonoid with distinct glycosylationKnown for antioxidant properties
TectorigeninSimilar backbone but different functional groupsLess potent against Helicobacter pylori
GenisteinIsoflavone with similar core structureWell-studied for its anticancer properties

Irigenin's unique combination of hydroxy and methoxy groups distinguishes it from these similar compounds, contributing to its specific biological activities and therapeutic potential.

XLogP3

2.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

360.08451746 g/mol

Monoisotopic Mass

360.08451746 g/mol

Heavy Atom Count

26

Appearance

Yellow powder

Melting Point

185.0 °C

UNII

6O4NX37350

Other CAS

548-76-5

Wikipedia

Irigenin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]

Dates

Modify: 2023-08-15

Explore Compound Types